molecular formula C7H10BNO3 B15124066 [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid

[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid

Cat. No.: B15124066
M. Wt: 166.97 g/mol
InChI Key: VNSLQRFUKVYIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyridine derivatives. These products can serve as intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of [5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

[5-(1-hydroxyethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H10BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-5,10-12H,1H3

InChI Key

VNSLQRFUKVYIHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(C)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.